![molecular formula C13H14N4O B2988366 2-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide CAS No. 866143-36-4](/img/structure/B2988366.png)
2-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of pyridinyl-4-pyrimidinamine derivatives involves reactions that yield compounds with potential as intermediates for further chemical transformations. For instance, the synthesis of 4-amino-2,6-dimethyl-5-pyridinyl-pyrimidine derivatives from N-(1-Methyl-2-pyridin-3′(4′)-yl-vinyl)acetimidoylchlorides demonstrates the versatility of these compounds in organic synthesis (Mazik & Zieliński, 1996). Similarly, the stereoselective synthesis of neutral and cationic 2-heterocyclically substituted propanamides showcases the application of these compounds in generating structurally diverse molecules (Marchetti, D'angeli, & Bertolasi, 1997).
Biological Activities
Compounds structurally related to "2-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide" have been explored for their biological activities, demonstrating potential therapeutic applications. For example, a study on metabotropic glutamate subtype 5 receptor antagonists reveals the anxiolytic activity of these compounds, indicating their potential in treating anxiety disorders (Cosford et al., 2003). Additionally, the synthesis and anti-inflammatory activity of heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon highlight the potential of these compounds in developing new anti-inflammatory drugs (Amr, Sabry, & Abdulla, 2007).
Antifungal and Antidepressant Properties
The antifungal activity of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide against various fungi indicates the potential of these compounds in addressing fungal infections (Si, 2009). Furthermore, the synthesis and evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents underscore the importance of these compounds in neurological research and therapy (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Mechanism of Action
Target of Action
It’s known that amines, which this compound is a part of, can interact with a variety of biological targets, including receptors and enzymes .
Mode of Action
Amines, in general, can act as ligands, binding to specific receptors and triggering a response .
Biochemical Pathways
Amines can influence a variety of biochemical pathways depending on their specific targets .
properties
IUPAC Name |
2-methyl-N-(2-pyridin-3-ylpyrimidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9(2)13(18)17-11-5-7-15-12(16-11)10-4-3-6-14-8-10/h3-9H,1-2H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCKPKFVPSGDJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=NC=C1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide |
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